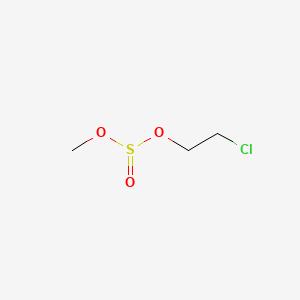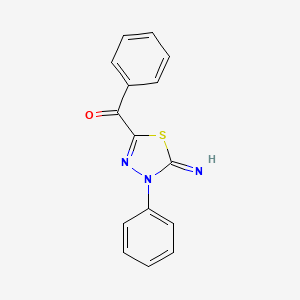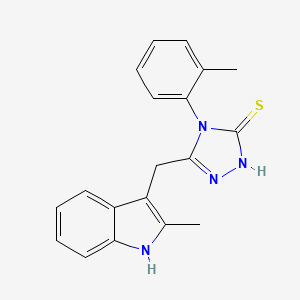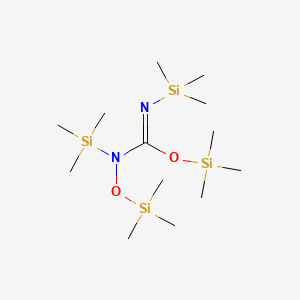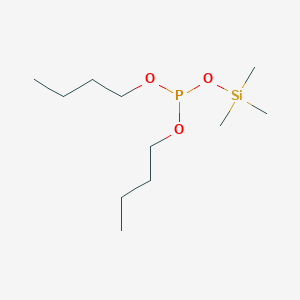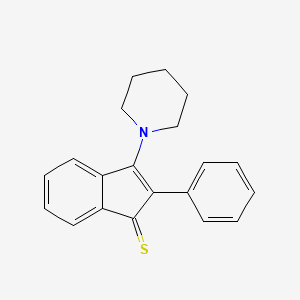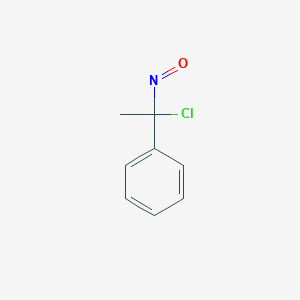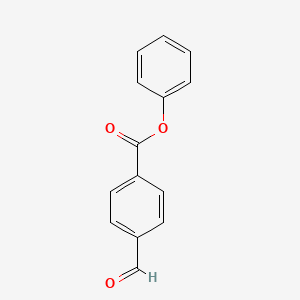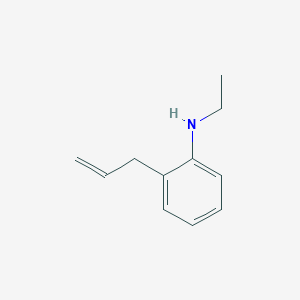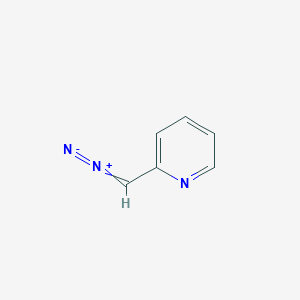
2-(Diazomethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diazomethyl)pyridine is an organic compound with the molecular formula C6H5N3 It is a member of the diazo compounds, which are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Diazomethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with diazomethane. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields. Another method involves the use of [1,2,3]triazolo[1,5-a]pyridines as precursors, which can be converted to this compound through a series of transformations .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. the methods mentioned above can be scaled up for larger-scale synthesis if required. The use of triazolo[1,5-a]pyridines as precursors is particularly advantageous for industrial applications due to the stability and ease of handling of these intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diazomethyl)pyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Pyridine-2-amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Diazomethyl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Diazomethyl)pyridine is primarily based on the reactivity of its diazo group. The diazo group can generate carbenes, which are highly reactive species that can insert into various chemical bonds, including C-H, O-H, and N-H bonds. This reactivity makes it a valuable tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
2-(Diazomethyl)pyridine can be compared to other diazo compounds and pyridine derivatives:
Diazomethane: A simpler diazo compound that is highly reactive and used in similar carbene-forming reactions.
Pyridine-2-carboxaldehyde: A precursor to this compound with different reactivity due to the absence of the diazo group.
[1,2,3]Triazolo[1,5-a]pyridines: Precursors to this compound that offer stability and ease of handling.
The uniqueness of this compound lies in its combination of the diazo group with the pyridine ring, providing a versatile platform for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
54031-19-5 |
|---|---|
Molekularformel |
C6H5N3 |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
2-(diazomethyl)pyridine |
InChI |
InChI=1S/C6H5N3/c7-9-5-6-3-1-2-4-8-6/h1-5H |
InChI-Schlüssel |
OLNVLUCMZRMIEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
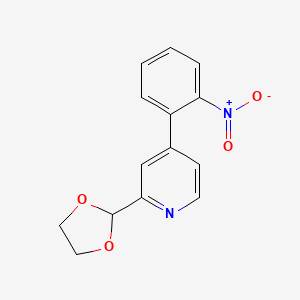
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
